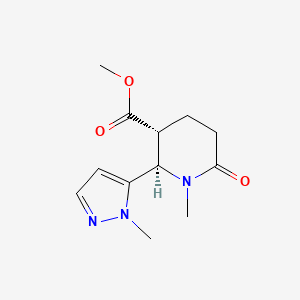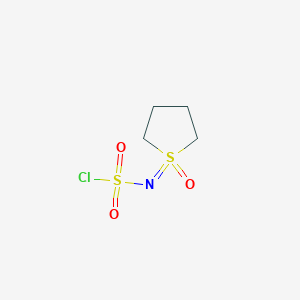
6-methoxyquinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyquinolin-7-amine, also known as 6-MQA, is a compound of the quinoline family. It is a colorless, crystalline solid that is soluble in organic solvents. 6-MQA has a variety of applications, including its use in scientific research, as a pharmaceutical ingredient, and as an industrial chemical. This compound is known for its unique properties, such as its ability to regulate the activity of enzymes, and its potential to act as a chemopreventive agent.
Wissenschaftliche Forschungsanwendungen
6-methoxyquinolin-7-amine is used in scientific research to study the effects of quinoline compounds on enzymes, cells, and other biological systems. It is also used to study the effects of quinoline compounds on the development and progression of diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. 6-methoxyquinolin-7-amine is also used in pharmacological studies to investigate the potential therapeutic benefits of quinoline compounds.
Wirkmechanismus
The mechanism of action of 6-methoxyquinolin-7-amine is not fully understood. However, it is believed that 6-methoxyquinolin-7-amine has the ability to regulate the activity of enzymes, which may lead to changes in the expression of genes and proteins. 6-methoxyquinolin-7-amine may also interact with other molecules in the cell, such as DNA and RNA, to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methoxyquinolin-7-amine are not fully understood. However, it is believed that 6-methoxyquinolin-7-amine may have the ability to regulate the activity of enzymes, which may lead to changes in the expression of genes and proteins. It is also believed that 6-methoxyquinolin-7-amine may interact with other molecules in the cell, such as DNA and RNA, to alter their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methoxyquinolin-7-amine in lab experiments include its availability, its low cost, and its stability in organic solvents. The limitations of using 6-methoxyquinolin-7-amine in lab experiments include its toxicity and its potential to interact with other molecules in the cell.
Zukünftige Richtungen
The potential future directions for 6-methoxyquinolin-7-amine research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to determine the potential toxicity of 6-methoxyquinolin-7-amine and its potential interactions with other molecules in the cell. Finally, further research is needed to explore the potential of 6-methoxyquinolin-7-amine as a chemopreventive agent.
Synthesemethoden
6-methoxyquinolin-7-amine can be synthesized in a variety of ways including the use of a Grignard reaction, an aldol condensation, and an oxidation reaction. The Grignard reaction involves the use of a Grignard reagent and a quinoline derivative to produce 6-methoxyquinolin-7-amine. The aldol condensation involves the use of an aldehyde and a quinoline derivative to produce 6-methoxyquinolin-7-amine. Finally, the oxidation reaction involves the use of an oxidizing agent and a quinoline derivative to produce 6-methoxyquinolin-7-amine.
Eigenschaften
IUPAC Name |
6-methoxyquinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFVCONCMWKRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinolin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)



![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)



![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)




